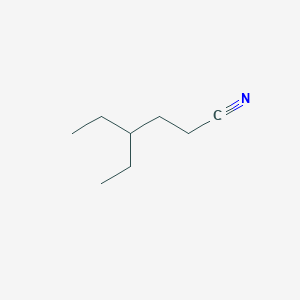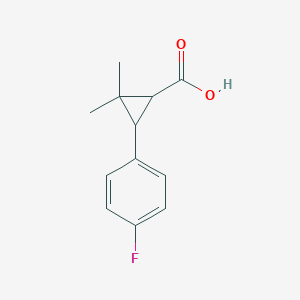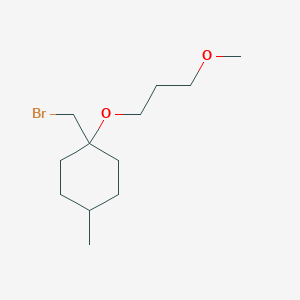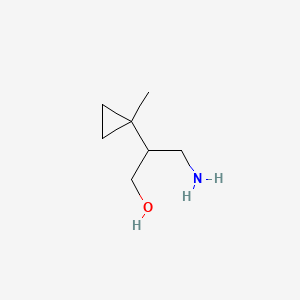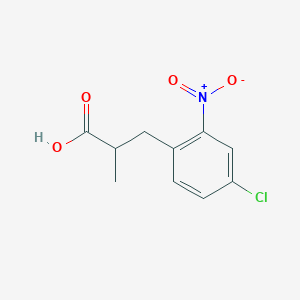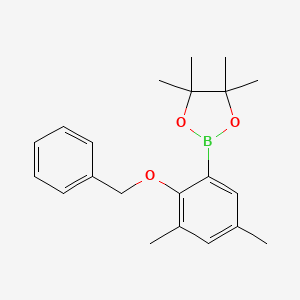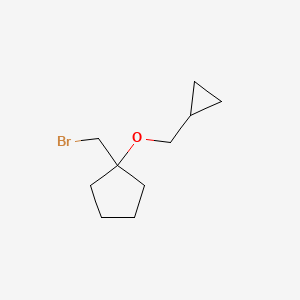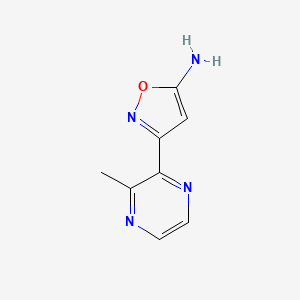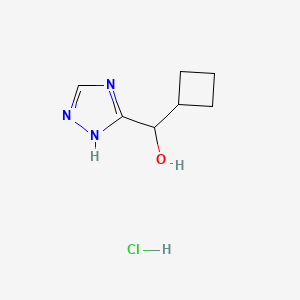
(2-Bromo-4-nitrobenzyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Bromo-4-nitrobenzyl)hydrazine is a chemical compound characterized by a bromine atom and a nitro group attached to a benzene ring, which is further connected to a hydrazine group
Synthetic Routes and Reaction Conditions:
Bromination and Nitration: The synthesis of this compound typically involves the bromination of 4-nitrobenzyl chloride followed by nitration. The reaction conditions require careful control of temperature and the use of appropriate solvents to ensure the formation of the desired product.
Hydrazinolysis: The final step involves the reaction of the brominated nitrobenzyl compound with hydrazine hydrate under acidic conditions to form the hydrazine derivative.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods but with optimized reaction conditions to increase yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as oxo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amino derivatives.
Substitution: The bromine atom in the compound can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) are typically used.
Substitution: Nucleophiles such as sodium iodide (NaI) in acetone or other suitable solvents are used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the extent of oxidation.
Reduction Products: Amino derivatives such as (2-Bromo-4-aminobenzyl)hydrazine.
Substitution Products: Alkyl or aryl substituted derivatives of the original compound.
科学的研究の応用
(2-Bromo-4-nitrobenzyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which (2-Bromo-4-nitrobenzyl)hydrazine exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved would vary based on the context of its use.
類似化合物との比較
4-Bromo-2-nitrobenzylhydrazine: Similar structure but different positions of the bromine and nitro groups.
2-Bromo-4-nitrobenzylamine: Similar to the hydrazine derivative but with an amine group instead of hydrazine.
Uniqueness: (2-Bromo-4-nitrobenzyl)hydrazine is unique due to its specific arrangement of functional groups, which influences its reactivity and potential applications. The presence of both bromine and nitro groups on the benzene ring, along with the hydrazine moiety, makes it a versatile compound for various chemical transformations.
特性
分子式 |
C7H8BrN3O2 |
|---|---|
分子量 |
246.06 g/mol |
IUPAC名 |
(2-bromo-4-nitrophenyl)methylhydrazine |
InChI |
InChI=1S/C7H8BrN3O2/c8-7-3-6(11(12)13)2-1-5(7)4-10-9/h1-3,10H,4,9H2 |
InChIキー |
WLPGOHJSTOOECX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)CNN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-4-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B15324045.png)

